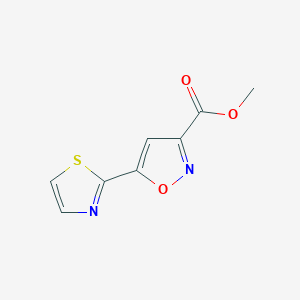

Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 5-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-12-8(11)5-4-6(13-10-5)7-9-2-3-14-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDXFHLYVJEQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192537 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-thiazolyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-47-3 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-thiazolyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-thiazolyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate typically involves the reaction of thiazole derivatives with isoxazole carboxylates. One common method includes the cyclization of appropriate precursors in the presence of catalysts such as 18-crown-6 and potassium carbonate (K2CO3) under controlled temperature conditions . The reaction is usually carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted thiazole or isoxazole compounds .

Aplicaciones Científicas De Investigación

Structural Characteristics

Molecular Formula : CHNOS

Molecular Weight : 210.21 g/mol

CAS Number : 1375064-47-3

The compound is characterized by the presence of both isoxazole and thiazole rings, which contribute to its diverse biological activities. The methyl ester group attached to the carboxylic acid enhances its solubility and reactivity.

Medicinal Chemistry

Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate has shown significant promise in the development of novel therapeutic agents:

- Antimicrobial Activity : Research indicates that this compound exhibits inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. Its dual-ring structure is believed to enhance its bioactivity compared to other similar compounds .

- Anticancer Properties : Studies have explored its potential as an anticancer agent, with findings suggesting that it may inhibit cell proliferation in cancer cell lines. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against colon cancer cells, showing promising results in downregulating oncogenic pathways .

Biological Studies

The compound's interaction with biological targets has been a focal point of research:

- Mechanism of Action : Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate interacts with enzymes and receptors through non-covalent interactions, influencing their activity. Mass spectrometry studies have identified metabolites formed during its metabolism, providing insights into its pharmacokinetics and potential toxicity.

- Pharmacological Studies : The compound has been investigated for its role as a pharmacophore in drug development, targeting various diseases due to its unique structural properties that allow for versatile interactions with biological molecules .

Industrial Applications

In addition to its medicinal applications, methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate is being explored for use in materials science:

- Development of New Materials : The compound is utilized in the synthesis of polymers and catalysts, leveraging its chemical properties to create materials with specific functionalities. Its application in developing new materials aligns with principles of green chemistry, focusing on sustainability and efficiency in production processes.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by RamaRao et al. (2011) synthesized various isoxazoles, including methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate, and evaluated their antibacterial efficacy against E. coli and S. aureus. The results indicated significant antibacterial activity, supporting the compound's potential as a therapeutic agent against infections .

- Anticancer Activity Evaluation : Shaw et al. (2012) synthesized N-phenyl derivatives of isoxazoles and screened them for cytotoxic activity against colon cancer cell lines. The findings revealed that specific substitutions on the isoxazole ring enhanced anticancer properties significantly, demonstrating the relevance of structural modifications on biological activity .

Mecanismo De Acción

The mechanism of action of Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

The structural and functional attributes of Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate can be contextualized by comparing it to analogous isoxazole derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The thiazole ring in the target compound introduces electron-withdrawing effects, enhancing reactivity compared to phenyl or thiophene derivatives .

- Solubility : Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate has moderate solubility in DMSO but lower aqueous solubility compared to its carboxylic acid analogue (933759-69-4) .

- Biological Activity : Thiazole-containing derivatives exhibit higher binding affinity to kinase ATP pockets than phenyl-substituted counterparts, as seen in kinase inhibitors like BMS-387032 () .

Pharmacological Relevance

While Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate remains a research tool, structurally related compounds like tovorafenib () demonstrate clinical efficacy. The thiazole ring’s nitrogen atoms facilitate hydrogen bonding with kinase targets, a feature less pronounced in furan or thiophene analogues .

Actividad Biológica

Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate features a unique dual-ring structure that combines thiazole and isoxazole moieties. This structural combination is believed to confer distinct chemical and biological properties, making it a valuable compound for further research in pharmacology and medicinal chemistry.

The mechanism of action of Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity to produce various biological effects. For instance, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Antimicrobial Activity

Research has indicated that Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate possesses notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibition zones comparable to established antibiotics such as ciprofloxacin .

| Microorganism | Inhibition Zone (mm) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 18 | 22 |

| Escherichia coli | 15 | 20 |

| Salmonella typhimurium | 16 | 24 |

Anticancer Activity

Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. The compound's IC50 values range from low micromolar concentrations, indicating potent activity.

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |

|---|---|---|

| MCF7 | 10.5 | 0.5 |

| HCT116 | 8.2 | 0.3 |

| Huh7 | 4.7 | 0.4 |

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that derivatives of isoxazole compounds, including Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate, showed selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer therapy.

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

- Combination Therapy Potential : Research has suggested that combining Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate with other chemotherapeutic agents could enhance its efficacy against resistant cancer strains .

Q & A

How can synthetic routes for Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate be designed to optimize yield and purity?

Answer:

A common strategy involves coupling thiazole and isoxazole moieties via cyclocondensation reactions. For example, similar isoxazole-thiazole hybrids are synthesized by refluxing 2-aminothiazole derivatives with substituted isoxazole aldehydes in acetic acid, followed by esterification using methanol under acidic conditions . Key parameters to optimize include:

- Reaction time and temperature : Prolonged reflux (3–5 hours at 80–100°C) improves cyclization efficiency .

- Catalyst selection : Sodium acetate acts as a base to facilitate deprotonation and intermediate stabilization .

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity (>95%) .

Advanced note : Mechanistic studies (e.g., monitoring by LC-MS) can identify side products, such as unreacted intermediates or over-esterified derivatives, enabling targeted optimization .

What analytical techniques are critical for structural confirmation of Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate?

Answer:

- NMR spectroscopy : H and C NMR confirm regioselectivity of the isoxazole-thiazole linkage. For example, C NMR can distinguish between C-3 and C-5 positions in the isoxazole ring based on deshielding effects (~160–170 ppm for carbonyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 237.05 for CHNOS).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, though this requires high-purity samples (>97%) .

How can conflicting bioactivity data across studies be systematically addressed?

Answer:

Discrepancies in reported bioactivity (e.g., kinase inhibition) often arise from:

- Purity variations : Impurities >3% (e.g., unreacted thiazole precursors) can skew IC values. Validate purity via HPLC with UV/Vis detection at 254 nm .

- Assay conditions : Differences in buffer pH, ATP concentration, or enzyme isoforms (e.g., CDK2 vs. CDK4) require standardization. Cross-validate using reference inhibitors (e.g., seliciclib for CDKs) .

- Solubility : Poor aqueous solubility may lead to underreported activity. Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to assess aggregation .

What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

Answer:

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, followed by HPLC analysis to detect hydrolysis products (e.g., free carboxylic acid) .

- Thermal stability : TGA/DSC studies identify decomposition temperatures (>150°C suggests suitability for high-temperature reactions) .

- Light sensitivity : Store samples in amber vials and monitor UV-induced degradation via UV-Vis spectroscopy (λ~270 nm for isoxazole absorbance) .

How can computational modeling predict the compound’s binding mode to kinase targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase ATP-binding pockets (e.g., MAPK or CDK2). Key parameters:

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bonds (e.g., between the carboxylate and Thr14) .

What strategies mitigate toxicity risks during in vivo studies?

Answer:

- Acute toxicity screening : Dose rodents with 10–100 mg/kg and monitor for H314 (skin corrosion) or H335 (respiratory irritation) signs .

- Metabolite profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., glutathione adducts from thiazole ring oxidation) .

- Environmental hazard mitigation : Use closed-system waste disposal to prevent H411 (toxic to aquatic life) violations .

How is the compound’s reactivity in cross-coupling reactions optimized for derivatization?

Answer:

- Buchwald-Hartwig amination : Use Pd(OAc)/Xantphos to introduce aryl amines at the thiazole C-2 position. Optimize ligand-to-metal ratios (2:1) to suppress homocoupling .

- Suzuki-Miyaura coupling : Replace the methyl ester with boronate esters (e.g., using 3-(methoxymethoxy)phenylboronic acid) for biaryl synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.